2-ethoxy-2-oxoethyl 4-hydroxybenzoate
Description
Properties
IUPAC Name |
(2-ethoxy-2-oxoethyl) 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-2-15-10(13)7-16-11(14)8-3-5-9(12)6-4-8/h3-6,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJGJXWJEDHPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Derivatives of 4-Hydroxybenzoate
Several analogs share the 4-hydroxybenzoate backbone but differ in ester substituents (Table 1). Key examples include:
Table 1: Structural and Physicochemical Properties of Selected 4-Hydroxybenzoate Derivatives
| Compound Name | Substituent | Melting Point (°C) | Rf Value | Solubility in PEG | Key Functional Groups |
|---|---|---|---|---|---|
| 2-Ethoxy-2-oxoethyl 4-hydroxybenzoate | 2-ethoxy-2-oxoethyl | Not reported | – | High (no DMSO) | Ether, ester, hydroxyl |
| Methyl 4-hydroxybenzoate | Methyl | 125–128 | – | Low | Methyl ester, hydroxyl |
| Ethyl 4-hydroxybenzoate | Ethyl | 116–118 | – | Moderate | Ethyl ester, hydroxyl |
| 2-((4-Methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate (Ph2) | 2-((4-methoxyphenethyl)amino)-2-oxoethyl | 93–95 | 0.53 | Moderate | Amide, ester, methoxy, hydroxyl |
| 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | 2-(4-bromophenyl)-2-oxoethyl | 121–123 | – | Low (requires DMSO) | Bromo, ester, methyl |
Key Observations :
- The 2-ethoxy-2-oxoethyl group significantly improves solubility in polyethylene glycol (PEG) without requiring dimethyl sulfoxide (DMSO), unlike brominated or amide-containing analogs .
- Amide-functionalized derivatives (e.g., Ph2) exhibit lower melting points (93–95°C) compared to non-polar parabens (116–128°C), suggesting weaker crystalline packing due to bulky substituents .
Functional Comparison with Parabens
Parabens (alkyl esters of 4-HBA) are benchmark preservatives. The introduction of the 2-ethoxy-2-oxoethyl group alters key properties:
Table 2: Functional Comparison with Common Parabens
Key Observations :
- Unlike simpler parabens, this compound resists degradation by 4-hydroxybenzoate 1-hydroxylase, an enzyme that hydroxylates 4-HBA derivatives in microbial pathways . This resistance may prolong its preservative action in biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethoxy-2-oxoethyl 4-hydroxybenzoate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves esterification of 4-hydroxybenzoic acid with 2-ethoxy-2-oxoethyl halides under basic conditions (e.g., using K₂CO₃ or NaH). Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization is recommended. Characterization by NMR (¹H/¹³C) and FT-IR confirms ester linkage formation .
Q. How can crystallographic data resolve the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., C=O at ~1.20 Å), angles, and dihedral angles. For example, the dihedral angle between the 2-ethoxy-2-oxoethyl group and aromatic ring in related structures is ~79.3°, indicating steric constraints. Data collection at low temperatures (e.g., 120 K) minimizes thermal motion artifacts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR detects aromatic protons (δ 6.8–8.0 ppm) and ester methylene groups (δ 4.2–4.5 ppm).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester) and 3200–3500 cm⁻¹ (phenolic -OH, if unreacted).
- HPLC : Validates purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How do substituents on the 4-hydroxybenzoate moiety influence enzymatic interactions?
- Methodological Answer : Enzymes like 4-hydroxybenzoate 1-hydroxylase show substrate specificity. Substituents at the aromatic ring (e.g., -OCH₃, -Cl) alter binding affinity. For example, electron-withdrawing groups reduce catalytic efficiency (e.g., 4-aminobenzoate: kCAT = 0.17 s⁻¹ vs. unsubstituted 4-hydroxybenzoate). Competitive inhibition assays and molecular docking can map active-site interactions .
Q. What computational methods predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) with 6-311G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating charge-transfer potential. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O-H···O hydrogen bonds contribute >30% to crystal packing) .
Q. How can contradictory data on enzymatic degradation pathways be resolved?
- Methodological Answer : Discrepancies in substrate specificity (e.g., inactivity with 3-hydroxybenzoate derivatives vs. activity with 4-hydroxy analogs) require:
- Kinetic assays : Measure Km and Vmax under standardized pH/temperature.
- Isotopic labeling : Track <sup>18</sup>O incorporation in hydroxylation products.
- Structural analogs : Test derivatives with incremental substituent changes to identify steric/electronic thresholds .
Safety and Handling
Q. What protocols ensure safe handling of this compound in lab settings?
- Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Store in airtight containers at 4°C. Spill management: neutralize with 10% NaHCO₃, then absorb with vermiculite. Disposal via licensed hazardous waste services is mandatory .
Notes
- Contradictions : Enzymatic inactivity with certain derivatives (e.g., 3-hydroxybenzoate) may arise from steric hindrance or electronic mismatches, requiring targeted structural modifications .
- Advanced Tools : SHELX programs (e.g., SHELXL for refinement) are recommended for crystallographic analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
